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Compound of Interest

Compound Name: 3-(Azetidin-1-yl)propan-1-amine

CAS No.: 54262-75-8

Cat. No.: B1283606

Get Quote

3-(Azetidin-1-yl)propan-1-amine is a bifunctional organic building block featuring a strained

four-membered azetidine ring linked to a flexible aminopropyl chain. The azetidine ring, a

saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure in modern

medicinal chemistry. Its growing popularity stems from the unique combination of properties it

imparts to a molecule.[1][2] The inherent ring strain (approx. 25.4 kcal/mol) and the sp³-rich,

three-dimensional character of the azetidine scaffold can significantly enhance key

pharmacokinetic properties of drug candidates.[1][3]

Compared to more common acyclic amines or larger ring systems, azetidines can improve

metabolic stability, aqueous solubility, and receptor binding affinity by introducing

conformational rigidity.[1][2] The propylamine tail of 3-(Azetidin-1-yl)propan-1-amine provides

a crucial reactive handle—a primary amine—that allows for straightforward chemical

modification, making it a versatile intermediate for library synthesis and lead optimization in

drug discovery programs.[4] This guide provides a comprehensive overview of its commercial

availability, synthesis, characterization, and applications for professionals in the field.
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A clear understanding of the fundamental properties of a building block is critical for its effective

use in synthesis and process development.

Property Value Source

CAS Number 54262-75-8 [5]

Molecular Formula C₆H₁₄N₂ [6]

Molecular Weight 114.19 g/mol [6]

Physical Form Liquid [5]

InChI Key
YFZGXSSOURPKGL-

UHFFFAOYSA-N
[5][6]

SMILES C1CN(C1)CCCN [6]

Predicted XlogP -0.2 [6]

Commercial Availability and Sourcing
Reliable access to high-purity starting materials is a cornerstone of reproducible research and

development. 3-(Azetidin-1-yl)propan-1-amine is commercially available from several

specialized chemical suppliers that cater to the research and pharmaceutical industries. When

sourcing this compound, it is imperative to request and review the Certificate of Analysis (CoA)

to verify purity and identity.

Supplier Typical Purity
Common
Quantities

Product Number
Example

Sigma-Aldrich ≥95% 1g, 5g, 25g
ENA388700034

(Enamine)

Enamine >95% 1g, 5g, 10g, Custom EN300-123463

Note: Availability and product numbers are subject to change. Researchers should consult the

suppliers' websites for the most current information.
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Synthesis and Manufacturing Overview
The synthesis of 3-substituted azetidines is a well-documented area of organic chemistry.[7][8]

For 3-(Azetidin-1-yl)propan-1-amine, a common and efficient synthetic strategy involves the

nucleophilic addition of azetidine to acrylonitrile, followed by the reduction of the resulting

nitrile. This two-step process is favored for its use of readily available starting materials and

generally high yields.

Representative Synthetic Protocol
Step 1: Cyanoethylation of Azetidine This step involves a Michael addition reaction where the

secondary amine of azetidine attacks the electron-deficient double bond of acrylonitrile.

In a well-ventilated fume hood, cool a solution of azetidine (1.0 eq) in a suitable solvent such

as methanol or ethanol to 0°C in an ice bath.

Slowly add acrylonitrile (1.1 eq) dropwise to the cooled solution while stirring. The reaction is

exothermic and maintaining a low temperature is crucial to prevent polymerization of the

acrylonitrile.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, remove the solvent under reduced pressure to yield the crude

intermediate, 3-(azetidin-1-yl)propanenitrile. This intermediate can often be used in the next

step without further purification.

Step 2: Reduction of the Nitrile to the Primary Amine The nitrile group is reduced to a primary

amine using a strong reducing agent.

Carefully dissolve the crude 3-(azetidin-1-yl)propanenitrile from the previous step in an

anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere

(e.g., nitrogen or argon).
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In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum

hydride (LiAlH₄, approx. 2-3 eq), in the same anhydrous solvent.

Cool the reducing agent suspension to 0°C and slowly add the solution of the nitrile

dropwise. This step is highly exothermic and generates hydrogen gas, requiring extreme

caution and proper quenching procedures.

After the addition, allow the reaction to stir at room temperature or with gentle heating

(reflux) until the reaction is complete, as monitored by TLC or LC-MS.

Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium

hydroxide solution, to precipitate the aluminum salts.

Filter the resulting slurry and wash the solid cake with the solvent.

Combine the organic filtrates and dry over an anhydrous salt (e.g., Na₂SO₄).

Concentrate the solution under reduced pressure and purify the resulting crude oil by

vacuum distillation to obtain pure 3-(Azetidin-1-yl)propan-1-amine.

Synthetic Workflow Diagram
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Step 1: Michael Addition

Step 2: Nitrile Reduction
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Caption: Synthetic pathway for 3-(Azetidin-1-yl)propan-1-amine.

Analytical Characterization and Quality Control
Verifying the identity, purity, and integrity of the compound is a non-negotiable step in any

scientific endeavor. Standard analytical methods are employed for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure. The proton NMR spectrum would be expected to show characteristic

peaks for the azetidine ring protons and the distinct multiplets of the propyl chain.

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the

molecular weight. For 3-(Azetidin-1-yl)propan-1-amine, the expected [M+H]⁺ ion would be

at m/z 115.12.[6]

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography

(GC) is used to determine the purity, typically reported as a percentage area of the main

peak.
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Applications in Drug Discovery and Medicinal
Chemistry
The true value of 3-(Azetidin-1-yl)propan-1-amine lies in its application as a versatile building

block. The azetidine ring acts as a bioisostere for other common groups and provides a rigid

scaffold, while the primary amine is a key point for diversification.[1][4]

Scaffold Rigidity and Vectorial Exit: The azetidine ring restricts the conformational freedom of

the attached propyl chain, which can be advantageous for optimizing ligand-receptor

interactions. It provides a well-defined exit vector for further chemical exploration.

Improved Physicochemical Properties: Incorporation of the azetidine motif has been shown

to enhance solubility and reduce lipophilicity compared to more greasy cyclic amines (e.g.,

pyrrolidine, piperidine), which is a critical aspect of modern drug design.[1]

Key Intermediate for Library Synthesis: The primary amine is readily functionalized via

standard reactions such as reductive amination, amide coupling, sulfonylation, and urea

formation. This allows for the rapid generation of diverse compound libraries to explore

structure-activity relationships (SAR). Several FDA-approved drugs, including the kinase

inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine ring,

underscoring the scaffold's therapeutic relevance.[1]

Role in a Drug Discovery Workflow
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Caption: Use of the amine as a handle for library synthesis.

Safety, Handling, and Storage
As a reactive chemical, proper handling of 3-(Azetidin-1-yl)propan-1-amine is essential. The

information below is a summary and should be supplemented by a thorough review of the

supplier's Safety Data Sheet (SDS).[5]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[9] Handling should be performed in a well-ventilated area or a chemical fume

hood.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from heat, sparks, and open flames.

Hazards: The compound is classified as a flammable liquid and is corrosive, capable of

causing severe skin burns and eye damage.[5]

GHS Hazard Information
Code Hazard Statement

Precautionary Codes
(Examples)

H226 Flammable liquid and vapour. P210, P233, P240

H314
Causes severe skin burns and

eye damage.

P260, P280,

P303+P361+P353,

P305+P351+P338

Conclusion
3-(Azetidin-1-yl)propan-1-amine is a valuable and commercially accessible building block for

medicinal chemistry and drug discovery. Its unique structure, combining a rigid, property-

enhancing azetidine ring with a versatile primary amine handle, makes it an attractive starting

point for the synthesis of novel chemical entities. A thorough understanding of its synthesis,

handling requirements, and chemical reactivity enables researchers and drug development

professionals to effectively leverage its potential in the pursuit of new therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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